Methyl 1-isobutylindole-3-carboxylate
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Overview
Description
Methyl 1-isobutylindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-isobutylindole-3-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines . Microwave-assisted synthesis has also been reported, providing high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis or palladium-catalyzed coupling reactions. These methods are optimized for high efficiency and yield, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isobutylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents.
Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, amines, and substituted indole derivatives .
Scientific Research Applications
Methyl 1-isobutylindole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-isobutylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-isobutylindole-3-carboxylate include other indole derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high regioselectivity and yield in synthesis make it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 1-(2-methylpropyl)indole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-10(2)8-15-9-12(14(16)17-3)11-6-4-5-7-13(11)15/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
HIUWCFABWHVIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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